Propanoic acid, 3-[(methylphenylamino)sulfonyl]-
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Overview
Description
Propanoic acid, 3-[(methylphenylamino)sulfonyl]- is an organic compound with the molecular formula C10H13NO4S. It contains a carboxylic acid group, a sulfonamide group, and an aromatic ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(methylphenylamino)sulfonyl]- typically involves the reaction of propanoic acid with methylphenylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of Propanoic Acid with Methylphenylamine: This step forms an amide intermediate.
Sulfonylation: The amide intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(methylphenylamino)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Propanoic acid, 3-[(methylphenylamino)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(methylphenylamino)sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-[(phenylamino)sulfonyl]-: Lacks the methyl group on the aromatic ring.
Propanoic acid, 3-[(methylamino)sulfonyl]-: Lacks the phenyl group on the aromatic ring.
Uniqueness
Propanoic acid, 3-[(methylphenylamino)sulfonyl]- is unique due to the presence of both the methyl and phenyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
62416-04-0 |
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Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-11(9-5-3-2-4-6-9)16(14,15)8-7-10(12)13/h2-6H,7-8H2,1H3,(H,12,13) |
InChI Key |
YNZIZABYHQZBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
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